molecular formula C26H34ClN6O2P B611979 AP26113 CAS No. 1197958-12-5

AP26113

Número de catálogo: B611979
Número CAS: 1197958-12-5
Peso molecular: 529.0 g/mol
Clave InChI: OVDSPTSBIQCAIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Phase 1/2 Trials

AP26113 has undergone extensive clinical evaluation in phase 1/2 trials to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The trials have included patients with advanced malignancies across various histologies who are refractory to available therapies. Results from these trials indicate that this compound demonstrates significant anti-tumor activity in patients with ALK-positive NSCLC and other malignancies .

Resistance Mechanisms

Research has identified several mechanisms through which tumors can develop resistance to this compound. In preclinical models, resistant cell lines exhibited mutations in the ALK kinase domain, leading to increased IC50 values compared to parental lines. Notably, mutations such as F1174V and L1196M have been implicated in conferring resistance to this compound . Understanding these mechanisms is critical for developing second-line therapies and managing relapses effectively.

Case Studies

  • Anaplastic Large Cell Lymphoma (ALCL) :
    A study focused on ALCL model systems demonstrated that this compound could effectively inhibit NPM-ALK-driven tumor growth. However, resistant cell lines showed significant overexpression of NPM-ALK or mutations within the ALK domain. This highlights the need for ongoing monitoring of resistance patterns in clinical settings .
  • Non-Small Cell Lung Cancer (NSCLC) :
    In patients with ALK-positive NSCLC who had previously failed crizotinib therapy, this compound showed promising results in shrinking tumors and improving progression-free survival rates. The drug's ability to target both ALK and EGFR mutations makes it a valuable option for patients with complex mutation profiles .

Comparative Data Table

Characteristic This compound (Brigatinib) Crizotinib
Target ALK, EGFRALK
Administration OralOral
Resistance Mechanisms Mutations in ALK domainMutations in ALK domain
Clinical Efficacy High response rates in NSCLCLimited by rapid resistance
Current Status Approved for use in NSCLCApproved but often ineffective due to resistance

Comparación Con Compuestos Similares

Actividad Biológica

AP26113, now known as brigatinib, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical trials, and preclinical findings.

Brigatinib is characterized by a dimethylphosphine oxide group and is constructed around a bisanilinopyrimidine scaffold. Its primary mechanism involves the inhibition of ALK kinase activity, which is crucial for the proliferation of ALK-rearranged tumors. The compound has demonstrated significant potency against various ALK mutations, with an IC50 value of approximately 0.6 nmol/L for the wild-type ALK and similar values for several mutant variants, including G1202R .

In Vitro Activity

Brigatinib's selectivity was assessed through screening against a panel of 289 kinases. It inhibited several additional kinases with IC50 values under 10 nmol/L, including ROS1 (IC50 = 1.9 nmol/L) and FLT3 (IC50 = 2.1 nmol/L). Importantly, it showed minimal activity against non-ALK-expressing cell lines, with IC50 values exceeding 1,000 nmol/L .

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

Kinase TargetIC50 (nmol/L)
ALK0.6
ROS11.9
FLT32.1
IGF-1R38
Insulin Receptor262

In Vivo Efficacy

In preclinical studies, brigatinib exhibited dose-dependent antitumor effects in mouse models bearing xenografts of ALK-rearranged tumors. Notably, near-complete tumor regression was observed at doses of 50 and 100 mg/kg . The efficacy was further supported by studies showing that brigatinib maintained activity against crizotinib-resistant models, highlighting its potential as a second-line treatment option .

Clinical Trials and Findings

Brigatinib has been evaluated in several clinical trials, including the pivotal phase III ALTA-1L trial, which compared brigatinib to crizotinib in treatment-naive patients with ALK-positive NSCLC. The trial reported significant improvements in progression-free survival (PFS) for brigatinib over crizotinib (HR = 0.49; p < .001), with median PFS rates of 16.3 months versus 9.3 months for crizotinib .

Table 2: Summary of Key Clinical Trial Results

StudyTreatment ComparisonMedian PFS (months)Hazard Ratio (HR)p-value
ALTA-1LBrigatinib vs Crizotinib16.3 vs 9.30.49< .001
Phase I/II TrialBrigatinib in Crizotinib-Refractory PatientsNot specifiedNot specifiedNot specified

Safety Profile

The safety profile of brigatinib has been generally favorable, with early-onset adverse effects such as nausea and fatigue being manageable. Notably, it has shown effectiveness in patients with brain metastases, achieving a non-progression probability at two years significantly higher than crizotinib .

Propiedades

IUPAC Name

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDSPTSBIQCAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN6O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725416
Record name 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197958-12-5
Record name 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.